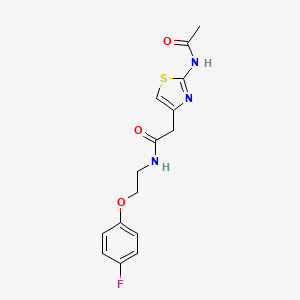
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a chemical compound that has been recently developed for scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to interact with specific biological targets.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel imines and thiazolidinones derived from similar structural frameworks demonstrate significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Antitumor Activity
The synthesis of derivatives containing 5-fluorouracil, a compound structurally akin to the one , has shown antitumor effects in vitro. These findings indicate a promising direction for the development of new antitumor agents, leveraging the chemical backbone of acetamide derivatives for therapeutic applications (Lan Yun-jun, 2011).
DNA Binding Interactions
Research on compounds with a similar structural motif has revealed their capacity to interact with DNA, exhibiting potential as antitumor agents. The DNA binding interactions have been both theoretically and experimentally explored, showing that these compounds can bind through intercalation and groove binding. This dual binding mode suggests a potential application in designing antitumor agents targeting DNA interactions (Iqbal et al., 2019).
Antioxidant Activity
Coordination complexes constructed from related chemical structures have demonstrated significant antioxidant activity. The study of these complexes offers insights into the design and synthesis of novel antioxidants, potentially applicable in various therapeutic contexts to mitigate oxidative stress (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(20)18-15-19-12(9-23-15)8-14(21)17-6-7-22-13-4-2-11(16)3-5-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISIXNPDNSRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

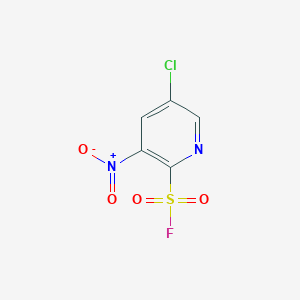
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)

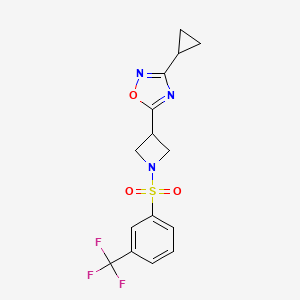
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
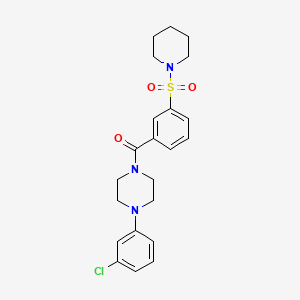
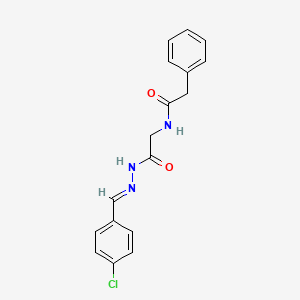

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)
![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

